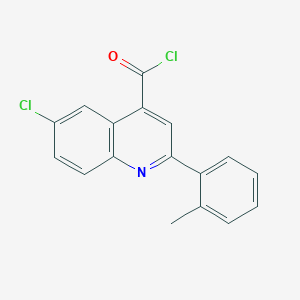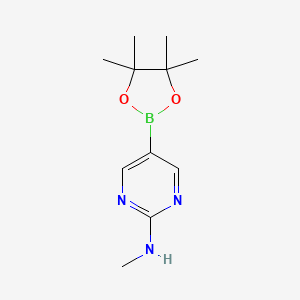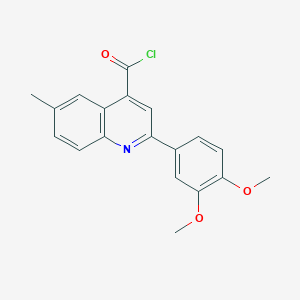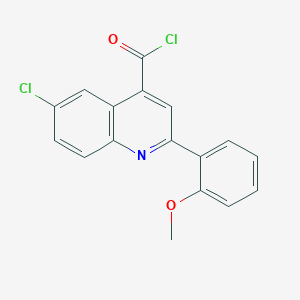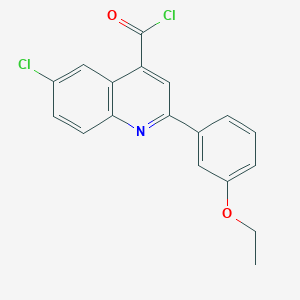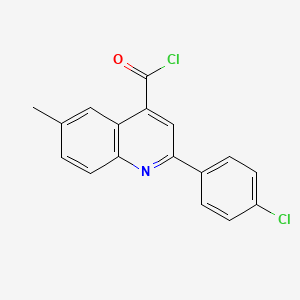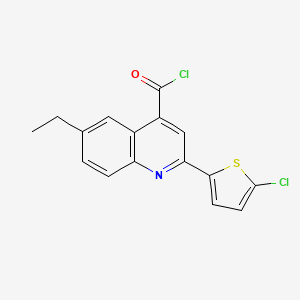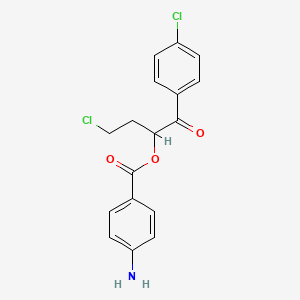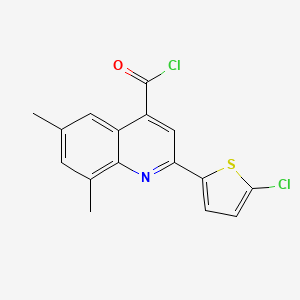
2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a quinoline structure (a type of heterocyclic aromatic organic compound), a thiophene ring (a type of aromatic compound that contains sulfur), and a carbonyl chloride group (also known as an acyl chloride). These types of compounds are often used in organic synthesis and can exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and thiophene rings, the methyl groups, and the carbonyl chloride group. The exact structure would depend on the positions of these groups within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is typically very reactive. This group could undergo reactions with nucleophiles, leading to the replacement of the chloride atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl chloride group could make the compound polar and potentially reactive .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- A chiral NCN ligand, related to the quinoline structure, has been utilized in cyclometalation with Pt(II) and Pd(II) for asymmetric catalysis in aldol and silylcyanation reactions. This showcases the potential of quinoline derivatives in catalysis (Yoon et al., 2006).
Synthetic Chemistry
- Research on 4-oxo-1,4-dihydroquinoline derivatives highlights the reactivity of quinoline structures, indicating their potential in diverse synthetic pathways (Navabeh & Seyed Marziyeh, 2015).
- Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline were studied, providing insights into molecular structures and intermolecular interactions significant for drug development (Rizvi et al., 2008).
- The synthesis of bis(5-chloro-8-hydroxyquinolinium) tetrachloridopalladate(II) demonstrates the use of quinoline compounds in creating biologically active complexes (Vranec, Potočňák & Repovský, 2012).
Analytical Chemistry
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride was found to be a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (Yoshida, Moriyama & Taniguchi, 1992).
Medicinal Chemistry
- Lithium chloride-induced dissociation studies in palladium(II) complexes with quinoline ligands provide insights relevant to the development of pharmaceuticals (Ryabov, 1984).
Organic Chemistry
- The chemistry of substituted quinolines, specifically thieno[2,3-b] and thiopyrano[2,3-b]quinolines, presents a diverse range of synthetic routes and potential applications in organic synthesis (Kiran et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-8-5-9(2)15-10(6-8)11(16(18)20)7-12(19-15)13-3-4-14(17)21-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZUOFFDAZFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




